![molecular formula C24H22N2O3S3 B2507681 3-[甲基(4-甲基苯基)磺酰基]-4-苯基-N-(噻吩-2-基甲基)噻吩-2-甲酰胺 CAS No. 946370-60-1](/img/structure/B2507681.png)

3-[甲基(4-甲基苯基)磺酰基]-4-苯基-N-(噻吩-2-基甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

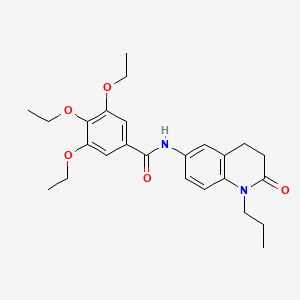

The compound is a complex molecule that appears to be related to a family of sulfonamide derivatives, which are known for their diverse biological activities. The structure suggests the presence of multiple aromatic rings, a sulfamoyl group, and a thiophene moiety, which are common features in medicinal chemistry for targeting various biological pathways.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step reactions that may include the formation of amide bonds, introduction of sulfonamide groups, and coupling of aromatic systems. For instance, the synthesis of similar sulfamoylphenyl compounds has been described through reactions involving intermediates like 4-sulfamoylbenzoyl chloride and various amines . Additionally, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which share structural similarities with the compound of interest, has been achieved by reacting alkoxyaryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by X-ray crystallography, NMR, and mass spectrometry. For example, the structure of a related compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, was elucidated using X-ray diffraction and spectroscopic techniques . These methods provide detailed information about the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets.

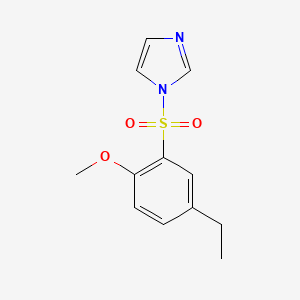

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including those that lead to the formation of metal complexes . The reactivity of the sulfonamide group, in particular, allows for the formation of bonds with transition metals, which can be exploited for the development of new materials or as part of biological assays. The chemical behavior of these compounds under different conditions, such as in the presence of light, can also be studied to understand their potential as photoinitiators in polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, including solubility, melting points, and stability, are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity and basicity, which in turn impacts its solubility and reactivity. The thermal stability of these compounds can be assessed using techniques like thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . Additionally, the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated using computational methods like density functional theory (DFT) to predict the compound's reactivity and interactions with biological targets .

科学研究应用

抗炎活性

与3-[甲基(4-甲基苯基)磺酰基]-4-苯基-N-(噻吩-2-基甲基)噻吩-2-甲酰胺相关的化合物已被研究其抗炎特性。例如,诸如3-[(4-磺酰基苯基)羟基亚甲基]-5-甲基-2-氧吲哚-1-甲酰胺之类的衍生物在动物模型中显示出显着的抗炎活性,突出了它们作为新型抗炎剂的潜力,与传统疗法相比具有更好的疗效和减少的胃肠道副作用 (Cong Ri-gang, 2007).

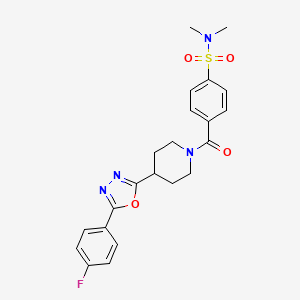

碳酸酐酶抑制

芳香磺酰胺抑制剂,包括与本化合物在结构上相似的那些,已被确定为碳酸酐酶(CA)同工酶的有效抑制剂。这些抑制剂在各种CA同工酶中显示出纳摩尔半数最大抑制浓度(IC50),证明了它们在针对这些酶的治疗应用中的潜力 (C. Supuran et al., 2013).

材料科学应用

在材料科学领域,源自类似化学结构的含硫化合物已被探索其在聚合和新型聚合材料开发中的应用。研究表明含硫羧酸作为光致自由基聚合中的电子供体的潜力,这可能对具有特定性质的高级材料的合成产生影响 (A. Wrzyszczyński et al., 2000).

抗菌剂

对磺酰基衍生物的抗菌活性的研究导致了合成包含磺酰基部分的新型杂环化合物。这些化合物已针对其体外抗菌和抗真菌活性进行了测试,显示出有希望的结果,表明其作为抗菌剂的潜在应用 (E. Darwish et al., 2014).

先进聚合物材料

进一步扩展其在材料科学中的应用,3-[甲基(4-甲基苯基)磺酰基]-4-苯基-N-(噻吩-2-基甲基)噻吩-2-甲酰胺的衍生物已被探索用于制备先进聚合物材料。研究重点是合成包含醚、硫和三氟甲基键的聚酰亚胺,它们表现出出色的溶解性、热稳定性和在各种工业应用中的潜力 (A. Shockravi et al., 2009).

安全和危害

未来方向

作用机制

Target of action

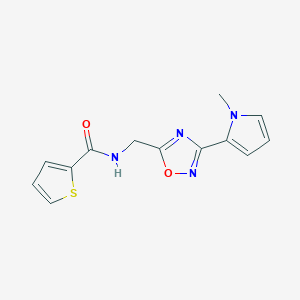

Sulfamoyl and thiophene derivatives are known to interact with a variety of biological targets. For instance, some sulfamoyl derivatives are known to inhibit carbonic anhydrases, enzymes that are involved in maintaining pH balance in the body . Thiophene derivatives, on the other hand, have been found to exhibit a wide range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of action

The mode of action of a compound depends on its specific structure and the biological target it interacts with. For sulfamoyl derivatives, their inhibitory effect on carbonic anhydrases is due to the formation of a coordination bond with the zinc ion in the active site of the enzyme . Thiophene derivatives, due to their diverse structures, can have various modes of action .

Biochemical pathways

The affected biochemical pathways would depend on the specific targets of the compound. For instance, inhibition of carbonic anhydrases by sulfamoyl derivatives can affect processes like respiration and the transport of carbon dioxide and bicarbonate in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, inhibition of carbonic anhydrases can lead to a decrease in the concentration of bicarbonate ions in the body .

Action environment

Environmental factors like pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the activity of sulfamoyl derivatives can be affected by the pH of the environment, as this can influence the ionization state of the sulfamoyl group .

属性

IUPAC Name |

3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S3/c1-17-10-12-19(13-11-17)26(2)32(28,29)23-21(18-7-4-3-5-8-18)16-31-22(23)24(27)25-15-20-9-6-14-30-20/h3-14,16H,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYABYFMBDRMLPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2507606.png)

![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2507609.png)

![2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2507612.png)

![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)

![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)